(S)-N-cyclopentylpiperidine-3-carboxamide
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Overview
Description
(S)-N-cyclopentylpiperidine-3-carboxamide is a chemical compound with a specific stereochemistry, characterized by the presence of a cyclopentyl group attached to a piperidine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-cyclopentylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the piperidine derivative.
Formation of the Carboxamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(S)-N-cyclopentylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylpiperidine-3-carboxamide: Lacks the specific stereochemistry of the (S)-enantiomer.
N-cyclohexylpiperidine-3-carboxamide: Contains a cyclohexyl group instead of a cyclopentyl group.
N-cyclopentylpyrrolidine-3-carboxamide: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(S)-N-cyclopentylpiperidine-3-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3S)-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h9-10,12H,1-8H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
GOEWFDJYJVBHPX-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)[C@H]2CCCNC2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCNC2 |
Origin of Product |
United States |
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